molecular formula C10H11FO3 B12095019 Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- CAS No. 1067225-50-6

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl-

Cat. No.: B12095019
CAS No.: 1067225-50-6
M. Wt: 198.19 g/mol
InChI Key: BXIDDTMZDKYALS-UHFFFAOYSA-N
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Description

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a fluorine atom, a methoxymethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- typically involves the introduction of the fluorine, methoxymethoxy, and methyl groups onto the benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with appropriate reagents under controlled conditions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and protection-deprotection strategies to achieve the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 6-fluoro-2-(methoxymethoxy)-3-methylbenzoic acid.

    Reduction: Formation of 6-fluoro-2-(methoxymethoxy)-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylbenzaldehyde
  • 2-Fluoro-6-methoxybenzaldehyde
  • 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzaldehyde

Uniqueness

Benzaldehyde, 6-fluoro-2-(methoxymethoxy)-3-methyl- is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack this functional group.

Properties

CAS No.

1067225-50-6

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

6-fluoro-2-(methoxymethoxy)-3-methylbenzaldehyde

InChI

InChI=1S/C10H11FO3/c1-7-3-4-9(11)8(5-12)10(7)14-6-13-2/h3-5H,6H2,1-2H3

InChI Key

BXIDDTMZDKYALS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)OCOC

Origin of Product

United States

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